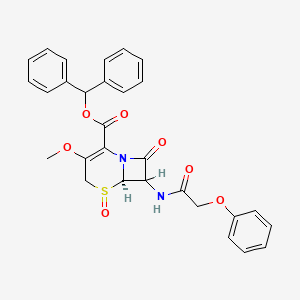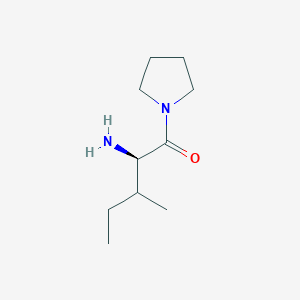
(2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing ring, and compounds in this class often exhibit significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1-pyrrolidin-1-ylpentan-1-one with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may involve steps such as reduction or substitution to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target cells or tissues.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A basic structure with a five-membered nitrogen-containing ring.
Nicotine: Contains a pyrrolidine ring and exhibits significant biological activity.
Cocaine: Another pyrrolidine derivative with well-known pharmacological effects.
Uniqueness
(2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one is unique due to its specific stereochemistry and the presence of both amino and pyrrolidinyl groups
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
(2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-3-8(2)9(11)10(13)12-6-4-5-7-12/h8-9H,3-7,11H2,1-2H3/t8?,9-/m1/s1 |
InChI Key |
IMCMJLZQYAUSFW-YGPZHTELSA-N |
Isomeric SMILES |
CCC(C)[C@H](C(=O)N1CCCC1)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


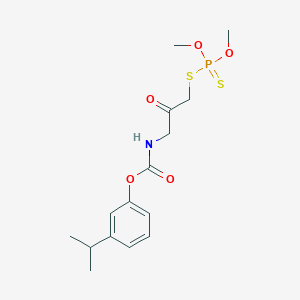
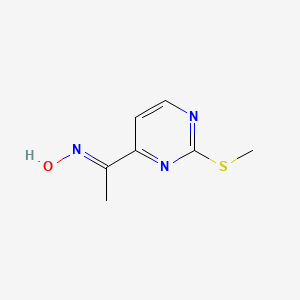
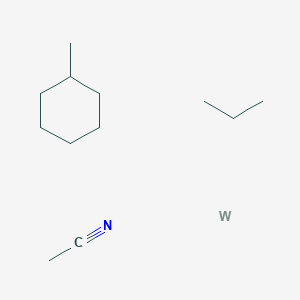
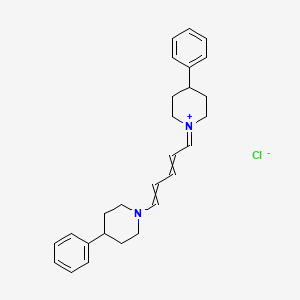
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13756780.png)
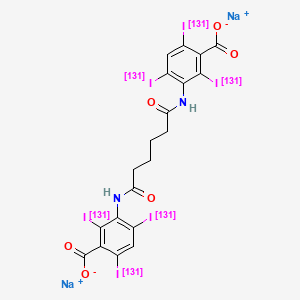
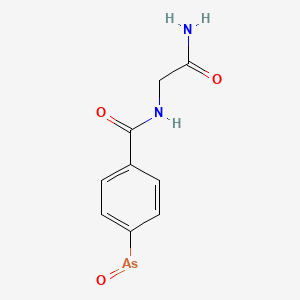


![2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13756803.png)
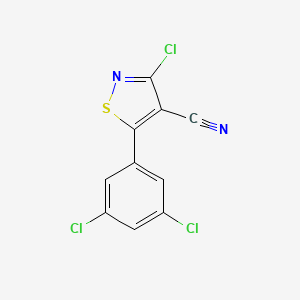
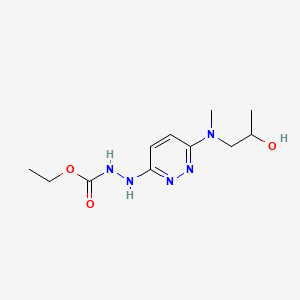
![1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine](/img/structure/B13756819.png)
